molecular formula C7H8O4 B13967704 2-ethoxyfuran-3-carboxylic Acid

2-ethoxyfuran-3-carboxylic Acid

Cat. No.: B13967704
M. Wt: 156.14 g/mol
InChI Key: XQUGHXNCOWBFIP-UHFFFAOYSA-N
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Description

2-Ethoxyfuran-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features a furan ring substituted with an ethoxy group and a carboxyl group. Carboxylic acids are characterized by the presence of a carboxyl functional group (-COOH), which imparts acidic properties to the molecule. The furan ring, a five-membered aromatic ring containing one oxygen atom, adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyfuran-3-carboxylic acid can be synthesized through various methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or higher carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted furan derivatives

Mechanism of Action

The mechanism of action of 2-ethoxyfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • 2-Methoxyfuran-3-carboxylic acid
  • 2-Propoxyfuran-3-carboxylic acid

Uniqueness

2-Ethoxyfuran-3-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-ethoxyfuran-3-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9)

InChI Key

XQUGHXNCOWBFIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CO1)C(=O)O

Origin of Product

United States

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